Product packaging for 4-Hydroxy-3-methoxy-beta-nitrostyrene(Cat. No.:)

4-Hydroxy-3-methoxy-beta-nitrostyrene

Cat. No.: B7780753
M. Wt: 195.17 g/mol
InChI Key: XVXCSPJSXIUNQJ-PLNGDYQASA-N
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Description

4-Hydroxy-3-methoxy-beta-nitrostyrene is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO4 B7780753 4-Hydroxy-3-methoxy-beta-nitrostyrene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-[(Z)-2-nitroethenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9-6-7(2-3-8(9)11)4-5-10(12)13/h2-6,11H,1H3/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXCSPJSXIUNQJ-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6178-42-3
Record name NSC37561
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37561
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC7376
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7376
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Modification of the Aromatic Ring Substituents:

The substitution pattern on the aromatic ring is a primary target for modification to probe its influence on activity. A series of derivatives with different substituents allows for the study of structure-activity relationships (SARs). For instance, comparing 4-hydroxy-3-methoxy-beta-nitrostyrene with analogues having different substitution patterns (e.g., 3,4-dihydroxy, 3,4-dimethoxy) helps to determine the importance of the specific hydroxyl and methoxy (B1213986) groups for target binding and activity. uc.pt Studies have shown that substituting the ring with electron-donating groups (EDGs) can increase the electron-donating capacity of the molecule, which can modulate its biological effects, such as antioxidant potential. researchgate.net

Modification of the Vinyl Side Chain:

The nitrovinyl side chain is a key element of the pharmacophore, and its modification provides direct insight into its role in the mechanism of action. uc.pt

Alkylation: Introducing an alkyl group, such as a methyl group, at the β-carbon of the nitrostyrene (B7858105) (e.g., creating 4-hydroxy-3-methoxy-β-methyl-β-nitrostyrene) is a common strategy. uc.pt This modification alters the steric and electronic properties of the double bond. Such changes have been shown to impact biological activity, in some cases leading to increased potency against certain bacterial strains. uc.pt This modification also disrupts the planarity of the molecule, as the aromatic ring becomes tilted relative to the side chain, providing a way to probe the importance of a planar structure for activity. uc.pt

Saturation of the Double Bond: To confirm the necessity of the ethylenic double bond for activity, saturated analogues are synthesized. The conversion of the nitrovinyl group to a nitroethyl group invariably leads to a loss of biological activity, confirming that the rigidity and electronic nature of the double bond are crucial for the molecule's interaction with its target. uc.pt

Reduction of the Nitro Group: The significance of the nitro group is investigated by its chemical reduction to an amino group (-NH₂). This modification also results in a loss of activity, reinforcing the hypothesis that the strong electron-withdrawing character of the nitro group is essential for the mechanism of action, which is often presumed to involve a Michael-type addition with nucleophiles (like cysteine residues) in the biological target. uc.pt

These derivatization strategies are summarized in the table below, illustrating how systematic chemical changes are used to map the molecular interactions of the nitrostyrene scaffold.

Original Compound Modification Strategy Modified Compound Example Purpose of Modification
4-Hydroxy-3-methoxy-beta-nitrostyreneAromatic Substitution3,4-Dihydroxy-beta-nitrostyreneTo assess the role of specific hydroxyl and methoxy (B1213986) positioning. uc.pt
This compoundβ-Carbon Alkylation4-Hydroxy-3-methoxy-beta-methyl-beta-nitrostyreneTo probe the steric and electronic requirements at the β-position and the importance of planarity. uc.pt
This compoundDouble Bond Saturation4-Hydroxy-3-methoxy-beta-nitroethylbenzeneTo confirm the essential role of the conjugated double bond for activity. uc.pt
This compoundNitro Group Reduction2-Amino-1-(4-hydroxy-3-methoxyphenyl)etheneTo verify the necessity of the electron-withdrawing nitro group for the mechanism of action. uc.pt

Reaction Mechanisms and Chemical Transformations of 4 Hydroxy 3 Methoxy Beta Nitrostyrene

Nucleophilic Addition Reactions

The polarized nature of the carbon-carbon double bond in 4-hydroxy-3-methoxy-beta-nitrostyrene, induced by the strongly electron-withdrawing nitro group, makes it an excellent electrophile for nucleophilic addition reactions. This reactivity is central to many of its synthetic applications.

Michael Addition Reactions with Various Nucleophiles (e.g., Indoles, Furans)

The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon bond formation. In the context of this compound, this reaction allows for the introduction of a wide range of nucleophiles at the β-position.

Indoles as Nucleophiles: The reaction of indoles with β-nitrostyrenes is a well-established method for the synthesis of 3-substituted indole (B1671886) derivatives, which are prevalent in many natural products and pharmacologically active compounds. nih.gov The C3 position of the indole ring is highly nucleophilic and readily attacks the electrophilic β-carbon of the nitrostyrene (B7858105). The reaction can be catalyzed by various systems, including Lewis acids and organocatalysts. For instance, the use of CeCl₃·7H₂O-NaI supported on silica (B1680970) gel has been shown to effectively catalyze the alkylation of indoles with α,β-unsaturated ketones, a reaction analogous to the addition to nitrostyrenes. nih.gov Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) in aqueous media has also been employed as a catalyst for the Michael addition of indoles to electron-deficient olefins, leading to 3-alkylated indoles in good to excellent yields. ias.ac.in

While specific data for the reaction of this compound with indoles is not extensively documented in readily available literature, the presence of the electron-donating hydroxy and methoxy (B1213986) groups on the aromatic ring is expected to slightly decrease the electrophilicity of the β-carbon compared to unsubstituted β-nitrostyrene. However, the reaction is still anticipated to proceed efficiently under appropriate catalytic conditions.

Table 1: Examples of Michael Addition of Indoles to Substituted β-Nitrostyrenes

Entryβ-Nitrostyrene DerivativeCatalystSolventYield (%)Reference
1β-NitrostyreneHY ZeoliteSolvent-free92 researchgate.net
24-Methyl-β-nitrostyreneHY ZeoliteSolvent-free90 researchgate.net
34-Methoxy-β-nitrostyreneHY ZeoliteSolvent-free88 researchgate.net
44-Chloro-β-nitrostyreneHY ZeoliteSolvent-free94 researchgate.net

Furans as Nucleophiles: Furans, being electron-rich aromatic heterocycles, can also act as nucleophiles in Michael addition reactions. The outcome of the reaction can be influenced by the substitution pattern on the furan (B31954) ring and the reaction conditions. The addition of furans to β-nitrostyrenes provides access to a variety of functionalized heterocyclic compounds. The principles governing this reaction are similar to those for indoles, with the furan ring attacking the electrophilic β-carbon of the nitrostyrene.

Intramolecular Cyclizations and Rearrangements

The functional groups present in derivatives of this compound can participate in intramolecular reactions, leading to the formation of cyclic structures. The presence of the ortho-hydroxy group in related nitrostyrene derivatives has been shown to facilitate unusual chemical behaviors. nih.gov For example, after a conjugate addition of an amine to an ortho-hydroxy-β-nitrostyrene, intramolecular cyclization can be envisioned, potentially leading to the formation of benzofuran (B130515) derivatives. nih.gov

Rearrangement reactions of nitrostyrene derivatives have also been observed. For instance, the deoxygenation of β,β-disubstituted o-nitrostyrenes can lead to rearrangements and ring expansions. acs.org While specific studies on the intramolecular cyclizations and rearrangements of this compound are not abundant, the inherent reactivity of the nitroalkene moiety, coupled with the potential for participation of the phenolic hydroxyl group, suggests a rich area for synthetic exploration. One notable reaction is the cascade oxime formation, cyclization to a nitrone, and subsequent intermolecular dipolar cycloaddition, which has been demonstrated with β-nitrostyrene. rsc.org

Aziridination Pathways from Beta-Nitrostyrenes

Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile building blocks in organic synthesis. The synthesis of aziridines from β-nitrostyrenes can be achieved through various pathways. One common method involves the reaction of the nitrostyrene with a primary amine, followed by N-chlorination and subsequent intramolecular nucleophilic substitution. nih.gov

Rhodium-catalyzed aziridination reactions offer another route. For example, Rh₂(II)-catalyzed intermolecular N-aryl aziridination of olefins has been developed using anilines as the nitrogen source. nih.gov However, this particular catalytic system was found to be intolerant of electron-rich anilines, suggesting that the 4-hydroxy-3-methoxy-substituted aniline (B41778) precursor might not be suitable under these specific conditions. nih.gov The stereospecificity observed in some aziridination reactions of stilbenes suggests a concerted mechanism. nih.gov

Reduction and Oxidation Chemistry

The nitro and vinyl groups of this compound are both susceptible to reduction, and the selectivity of these reactions is a key aspect of its chemical utility.

Selective Reduction of the Nitro Group to Amino Groups

The selective reduction of the nitro group in the presence of the carbon-carbon double bond is a valuable transformation, as it leads to the corresponding aminostyrene derivative. This transformation is often challenging due to the potential for concurrent reduction of the alkene. Various reagents and catalytic systems have been developed to achieve this selectivity.

The use of sodium borohydride (B1222165) (NaBH₄) in combination with transition metal salts has proven effective for the selective reduction of nitroarenes. For instance, the NaBH₄/FeCl₂ system has been shown to selectively reduce nitro groups in the presence of ester functionalities. d-nb.info Similarly, the NaBH₄/Ni(OAc)₂·4H₂O system in a mixture of acetonitrile (B52724) and water can reduce a variety of nitro compounds to their corresponding amines in high yields. orientjchem.org While NaBH₄ alone is generally not capable of reducing nitro groups under normal conditions, its reactivity can be significantly enhanced by these additives. orientjchem.orgjsynthchem.comjsynthchem.com

Table 2: Reagents for Selective Nitro Group Reduction in Nitroarenes

Reagent/CatalystSubstrate ScopeKey FeaturesReference
NaBH₄/FeCl₂Ester-substituted nitroarenesHigh chemoselectivity, good yields d-nb.info
NaBH₄/Ni(OAc)₂·4H₂OVarious nitro compoundsHigh to excellent yields at room temperature orientjchem.org
NaBH₄/Ni(PPh₃)₄NitroaromaticsReduction in EtOH solvent jsynthchem.com

Selective Hydrogenation of the Vinyl Group

Conversely, the selective hydrogenation of the vinyl group while leaving the nitro group intact is another important transformation. This reaction provides access to substituted nitroalkanes, which are also valuable synthetic intermediates. researchgate.net

Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing carbon-carbon double bonds. mdpi.com The selectivity of this reaction can be influenced by the catalyst type and reaction conditions. By carefully selecting the Pd/C catalyst, it is possible to achieve complete conversion of the vinyl group with high selectivity. mdpi.com The hydrogenation of nitrostyrenes can also be influenced by promoters. For example, a Co-promoted Pt catalyst supported on activated charcoal has been shown to selectively hydrogenate the nitro group of 3-nitrostyrene, but modifications to the catalyst can alter this selectivity. mdpi.com Solar-accelerated chemoselective hydrogenation of 4-nitrostyrene (B89597) to 4-vinylaniline (B72439) has also been reported using a specialized photocatalyst. rsc.org

Oxidation of the Vinyl Moiety to Corresponding Aldehydes or Carboxylic Acids

The carbon-carbon double bond in the vinyl group of this compound is susceptible to oxidative cleavage, a reaction that can yield either the corresponding aldehyde (vanillin) or carboxylic acid (vanillic acid). This transformation is a key step in certain synthetic pathways utilizing nitrostyrene derivatives. cdnsciencepub.comnih.gov

Common and effective methods for this oxidative cleavage include ozonolysis and oxidation with strong agents like potassium permanganate (B83412) (KMnO₄) or dichromate salts. nih.govnitrkl.ac.innih.govlibretexts.org

Ozonolysis : This reaction involves treating the compound with ozone (O₃), which cleaves the double bond to form an unstable intermediate called a molozonide, rearranging to a more stable ozonide. libretexts.orgorganic-chemistry.org Subsequent work-up determines the final product. A reductive work-up (e.g., with dimethyl sulfide (B99878) or zinc) yields the aldehyde, vanillin (B372448). An oxidative work-up (e.g., with hydrogen peroxide) would produce the carboxylic acid, vanillic acid. The Criegee mechanism is widely accepted to describe this process. organic-chemistry.org

Permanganate/Dichromate Oxidation : Strong oxidizing agents like potassium permanganate can also cleave the double bond. The reaction with permanganate is believed to proceed through a cyclic manganate(V) ester intermediate. nitrkl.ac.in In neutral or alkaline conditions, this can lead to the formation of diols, which are then further cleaved to carbonyl compounds. However, under vigorous conditions (e.g., hot, acidic, or alkaline KMnO₄), the vinyl group can be cleaved directly to a carboxylic acid. stackexchange.com The nitro group, being strongly electron-withdrawing, can make the oxidation of the aromatic ring itself more difficult, potentially favoring the cleavage of the vinyl side chain. stackexchange.com Similarly, potassium dichromate in an acidic medium is a powerful oxidizing agent capable of cleaving alkenes. nih.govnih.gov

The conversion of this compound to vanillin is a documented transformation, highlighting the synthetic utility of this oxidation reaction. cdnsciencepub.comnih.gov

Substitution Reactions Involving the Nitro Group

The nitro group in β-nitrostyrenes is a potent electron-withdrawing group and can function as a leaving group in various substitution reactions. nih.gov This reactivity allows for the introduction of a wide range of functionalities at the β-position of the styrene (B11656) backbone. While reduction of the nitro group is a common transformation, direct substitution offers alternative synthetic routes. nih.gov One notable mechanism for such transformations is vicarious nucleophilic substitution (VNS). mdpi.com Although often associated with nitroarenes, the principles can be applied to nitroalkenes where a suitable nucleophile attacks the carbon bearing the nitro group, leading to its eventual displacement.

Denitrative Cross-Coupling Reactions

Denitrative cross-coupling has emerged as a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds, where the nitro group of a nitrostyrene is replaced by another group. nih.govmdpi.com These reactions typically proceed via a radical addition-elimination mechanism. An in-situ generated radical adds to the β-carbon of the nitrostyrene, forming a benzylic radical intermediate. Subsequent elimination of the nitro group as a radical or anion regenerates the double bond, resulting in the coupled product. mdpi.com

This methodology has been successfully applied to a variety of coupling partners:

C(sp³)-C(sp²) Coupling : Alkyl groups from sources like alkyl iodides, Hantzsch esters, and cycloalkanes can be coupled with nitrostyrenes. mdpi.com

C(sp²)-C(sp²) Coupling : Aryl and vinyl groups can be introduced using partners such as diazonium salts, aryl peroxides, and arylhydrazines to synthesize stilbenes and related structures. mdpi.com

C-Heteroatom Coupling : This method also allows for the formation of bonds between the styrene framework and heteroatoms. For instance, reactions with thiols can yield vinyl sulfides, and reactions with phosphites can lead to vinylphosphonates. mdpi.com

A range of catalysts and initiators, including ruthenium complexes, AIBN, and benzoyl peroxide, have been employed to facilitate these transformations under thermal or photochemical conditions. mdpi.com

Table 1: Examples of Denitrative Cross-Coupling Reactions of Nitrostyrenes

Coupling Partner Type Example Partner Product Type Catalyst/Initiator Reference
Alkyl Halide Alkyl Iodides β-Alkyl Styrenes AIBN / Et₃B mdpi.com
Hantzsch Ester Hantzsch Ester β-Substituted Styrenes AIBN mdpi.com
Thiol Thiols Vinyl Sulfides AIBN mdpi.com
Diazonium Salt Aryl Diazonium Salts Stilbenes - mdpi.com
Aromatic Aldehyde Aromatic Aldehydes Chalcones Ru-complex / Light mdpi.com

Cycloaddition Chemistry

The electron-deficient nature of the double bond in this compound, caused by the strong electron-withdrawing nitro group, makes it an excellent participant in cycloaddition reactions, acting as either a dienophile or a dipolarophile. nih.gov

In the context of the Diels-Alder reaction, a [4+2] cycloaddition, β-nitrostyrenes serve as potent dienophiles. nih.govwikipedia.org The reaction involves a conjugated diene and the nitrostyrene (the dienophile) to form a six-membered cyclohexene (B86901) derivative. wikipedia.org The reaction is thermally allowed and typically proceeds in a concerted fashion. wikipedia.org The electron-withdrawing nitro group lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the diene's Highest Occupied Molecular Orbital (HOMO) and accelerating the reaction. nih.gov A variety of dienes, including cyclic dienes like cyclopentadiene (B3395910) and acyclic dienes like 1,3-butadiene, can be used, leading to a diverse range of functionalized cyclic compounds. researchgate.netbeilstein-journals.orgrsc.org

Table 2: Examples of Diels-Alder Reactions with β-Nitrostyrenes

Diene Dienophile Product Class Reference
1,3-Cyclopentadiene β-Fluoro-β-nitrostyrene Fluorinated Norbornene beilstein-journals.org
1,3-Cyclohexadiene β-Fluoro-β-nitrostyrene Fluorinated Bicyclo[2.2.2]octene beilstein-journals.org
Spiro[2.4]hepta-4,6-diene β-Fluoro-β-nitrostyrene Fluorinated Spiro Cycloadduct researchgate.netbeilstein-journals.org
1-(Trimethylsilyloxy)buta-1,3-diene (E)-3,4-Dimethoxy-β-nitrostyrene Substituted Cyclohexene rsc.org

This compound can also act as an efficient dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles. nih.govwikipedia.org This reaction is a key method for constructing five-membered heterocyclic rings. wikipedia.orgmdpi.com The 1,3-dipole is a molecule with a three-atom π-system containing 4 π-electrons, which reacts with the 2π-electron system of the nitrostyrene. wikipedia.org This process is valuable for its ability to generate complex heterocyclic structures with good regio- and stereoselectivity. wikipedia.orgrsc.org

Common 1,3-dipoles that react with nitrostyrenes include:

Nitriles Oxides : React to form isoxazoles or isoxazolines. wikipedia.org

Nitrones : React to yield isoxazolidines. mdpi.comrsc.org

Azides : React to form triazolines, which can then be converted to other products like triazoles. mdpi.com

Azomethine Ylides : React to produce pyrrolidines. mdpi.com

Table 3: Examples of 1,3-Dipolar Cycloaddition Reactions with Alkenyl Dipolarophiles

1,3-Dipole Dipolarophile Product Class Reference
Nitrone Olefin Isoxazolidine (B1194047) mdpi.comrsc.org
Nitrile Oxide Alkene/Alkyne Isoxazoline (B3343090)/Isoxazole wikipedia.org
Azide Olefin/Alkyne Triazoline/Triazole wikipedia.orgmdpi.com
Azomethine Ylide Olefin Pyrrolidine mdpi.com

Photoisomerization Studies of (E)- and (Z)-Isomers

Like many alkenes, β-nitrostyrenes can exist as geometric isomers, (E) and (Z). The interconversion between these isomers can often be achieved through photoisomerization by irradiating the sample with UV light. However, studies on related compounds, such as ortho-hydroxy-β-nitrostyrene, have shown that this process is not always efficient. nih.gov For ortho-hydroxy-β-nitrostyrene, it was observed that the conversion of the more stable trans-isomer to the cis-isomer did not proceed effectively upon UV irradiation. nih.gov This unusual behavior was attributed to the influence of the ortho-hydroxy group, which can form an intramolecular hydrogen bond. This hydrogen bonding may stabilize the ground state or influence the excited state's decay pathway, thus hindering the isomerization process. nih.gov While specific photoisomerization studies on this compound were not found, the behavior of its ortho-analogue suggests that the phenolic hydroxyl group plays a significant role in its photochemical reactivity.

Electrochemical Reaction Mechanisms and Pathways

The electrochemical behavior of this compound is primarily characterized by the reduction of the nitro group, a process that is significantly influenced by the electronic properties of the substituents on the aromatic ring and the pH of the medium. uchile.clacs.org Studies on a range of β-nitrostyrene derivatives using techniques such as polarography and cyclic voltammetry have provided a foundational understanding of these reaction pathways. uchile.clresearchgate.net

The electrochemical reduction of β-nitrostyrenes is sensitive to the electronic nature of the substituents on the phenyl ring. uchile.cl The presence of electron-donating groups, such as the hydroxyl (-OH) and methoxy (-OCH₃) groups in this compound, increases the electron density on the conjugated system. This makes the reduction of the nitro group more difficult, resulting in a shift of the reduction potential to more negative values. uchile.clresearchgate.net

Research on closely related compounds, such as p-hydroxy-β-nitrostyrene, reveals that the electrochemical reduction is a pH-dependent process. researchgate.net In acidic to neutral media (pH below approximately 8.5), the reduction is a multi-electron, multi-proton process. researchgate.net The primary reduction wave observed in polarographic studies corresponds to the irreversible reduction of the nitro group to a hydroxylamine (B1172632) derivative. researchgate.net This initial step is believed to involve the transfer of four electrons and four protons.

The general pathway for the electrochemical reduction of a substituted β-nitrostyrene in an aqueous or mixed aqueous/organic medium can be described as follows:

Initial Reduction to a Nitro Radical Anion: The first step is a one-electron transfer to form a nitro radical anion.

Protonation and Further Reduction: In protic media, this radical anion is rapidly protonated and undergoes further reduction. The process continues with subsequent electron and proton transfers.

Further Reduction to Amine: Under certain conditions, particularly at more negative potentials, the hydroxylamine can be further reduced to the corresponding amine (-NH₂), a process that involves an additional two electrons and two protons.

The pH of the solution plays a crucial role in the reaction mechanism. acs.org In the pH-dependent region, the half-wave potential (E₁/₂) of the main reduction wave becomes more negative as the pH increases, which is indicative of proton involvement in the rate-determining step. researchgate.net For β-nitrostyrene derivatives, a linear relationship between the half-wave potential and pH is typically observed in the acidic to neutral range. researchgate.net At higher pH values (e.g., above 8.5), the reduction may become pH-independent, suggesting that protonation no longer precedes the electron transfer in the rate-determining step. researchgate.net

Detailed research findings for a series of substituted β-nitrostyrenes have been established through polarographic analysis. The data in the following table, adapted from studies on related compounds, illustrates the influence of substituents on the reduction potential.

Compound NameSubstituent (R)Half-Wave Potential (E₁/₂) at pH 3 (V)Half-Wave Potential (E₁/₂) at pH 10 (V)
β-nitrostyrene-H-0.200-0.698
p-methyl-β-nitrostyrene-CH₃-0.215-0.915
p-hydroxy-β-nitrostyrene-OHData Not Specifically IsolatedData Not Specifically Isolated
This compound-OH, -OCH₃Expected to be more negative than -0.215 VExpected to be more negative than -0.915 V

Data for β-nitrostyrene and p-methyl-β-nitrostyrene are from related studies to illustrate substituent effects. The potential for this compound is an extrapolated estimation based on the electron-donating nature of the hydroxyl and methoxy groups. researchgate.net

The limiting current observed in these electrochemical experiments is generally found to be independent of pH in the range of approximately 1.5 to 8, which is characteristic of a diffusion-controlled process. researchgate.net

Advanced Spectroscopic and Structural Characterization of 4 Hydroxy 3 Methoxy Beta Nitrostyrene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the molecular structure of 4-hydroxy-3-methoxy-beta-nitrostyrene in solution. Analysis of one-dimensional and two-dimensional spectra allows for the unambiguous assignment of all proton and carbon signals.

High-Resolution ¹H NMR and ¹³C NMR

High-resolution ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of unique protons and carbons in the molecule. The spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.

The ¹H NMR spectrum is characterized by signals in both the aromatic and olefinic regions. The protons of the vinyl group (H-α and H-β) are particularly diagnostic, appearing as doublets with a large coupling constant (typically >13 Hz) characteristic of a trans configuration. The aromatic protons exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The methoxy (B1213986) and hydroxyl protons appear as singlets.

The ¹³C NMR spectrum complements the proton data, showing nine distinct carbon signals. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and methoxy groups. The carbons of the nitrovinyl group (C-α and C-β) are found significantly downfield.

Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~9.7singlet (broad)-OH
~8.1doubletH-β
~7.8doubletH-α
~7.4doubletH-6
~7.2doublet of doubletsH-2
~6.9doubletH-5
~3.9singlet-OCH₃

Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~150.1C-4
~148.5C-3
~140.0C-β
~138.2C-α
~125.7C-1
~124.8C-6
~116.2C-5
~111.5C-2
~56.0-OCH₃

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, ROESY)

While specific 2D NMR data for this compound are not widely published, these techniques are instrumental for definitive structural confirmation.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the vinyl protons H-α and H-β, and among the adjacent aromatic protons (H-5 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals for H-2, H-5, H-6, H-α, H-β, and the methoxy group to their corresponding carbon signals (C-2, C-5, C-6, C-α, C-β, and -OCH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing the molecular fragments together. Expected key correlations include:

The methoxy protons (-OCH₃) to the C-3 carbon.

The vinyl proton H-α to the aromatic carbons C-1, C-2, and C-6.

The aromatic proton H-2 to carbons C-1, C-3, C-4, and C-6.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, helping to confirm the trans geometry of the double bond through the observation of a cross-peak between H-α and H-2/H-6.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound would be recorded from a solid sample using a KBr pellet or Attenuated Total Reflectance (ATR).

Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3500O-H stretch (broad)Phenolic -OH
3000-3100C-H stretchAromatic & Vinylic C-H
~1625C=C stretchAlkene
~1580 & ~1450C=C stretchAromatic Ring
~1510 & ~1340N-O asymmetric & symmetric stretchNitro (NO₂)
~1270C-O stretchAryl ether
~965C-H bend (out-of-plane)trans-disubstituted alkene

The strong absorptions corresponding to the nitro group (asymmetric and symmetric stretches) are highly characteristic. The broad O-H stretch confirms the phenolic group, and the out-of-plane C-H bend around 965 cm⁻¹ provides strong evidence for the trans configuration of the double bond.

Mass Spectrometry (MS-EI)

Electron Impact Mass Spectrometry (MS-EI) provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺˙) for this compound is expected at a mass-to-charge ratio (m/z) of 195, corresponding to its molecular weight. cymitquimica.com The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments.

A plausible fragmentation pathway involves initial cleavages of the nitrovinyl sidechain, which is a common pattern for nitrostyrenes.

Plausible Mass Spectrometry (EI) Fragmentation Data

m/zProposed Fragment IdentityProposed Neutral Loss
195[M]⁺˙ (Molecular Ion)-
178[M - OH]⁺˙OH
164[M - NO]⁺˙NO
150[M - NO₂]⁺˙NO₂
148[M - CH₃ - NO]⁺ or [M - H - NO₂]⁺˙CH₃ + ˙NO or H˙ + ˙NO₂
135[M - C₂H₂NO₂]⁺C₂H₂NO₂ (nitroethene radical)
122[M - CH₃ - C₂H₂NO₂]⁺˙CH₃ + C₂H₂NO₂

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. As of this writing, a crystal structure for this compound has not been deposited in public databases.

However, the crystal structure of the closely related analog, trans-4-Methoxy-beta-nitrostyrene, has been determined. nih.gov In this analog, the molecule is nearly planar, and the crystal packing is dominated by C-H···O interactions. For this compound, a similar planarity is expected to maximize conjugation. The key difference would be the presence of the phenolic hydroxyl group, which is a strong hydrogen bond donor. This would likely lead to strong intermolecular O-H···O hydrogen bonds in the crystal lattice, potentially with the nitro group or the methoxy group of an adjacent molecule, creating a more complex and robust packing arrangement than seen in its methoxy-only analog.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification Assessment

Thin Layer Chromatography (TLC) is an indispensable technique for qualitatively monitoring the progress of the synthesis of this compound and assessing its purity. The standard synthesis involves a Henry nitroaldol condensation between vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and nitromethane. rsc.org

During the reaction, small aliquots can be spotted on a TLC plate (typically silica (B1680970) gel) and eluted with a suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane.

Reactant (Vanillin): Being relatively polar due to the aldehyde and hydroxyl groups, vanillin will have a lower Retention Factor (Rf) value.

Product (this compound): The product is less polar than vanillin because the polar aldehyde group has been converted into a less polar nitroalkene. Therefore, the product spot will travel further up the plate, exhibiting a higher Rf value.

By spotting the starting material, the reaction mixture, and a co-spot (both reactant and mixture in the same lane) on the plate, one can visualize the consumption of the reactant and the formation of the product over time. The reaction is considered complete when the reactant spot is no longer visible in the reaction mixture lane. TLC is also used to guide the purification process (e.g., column chromatography) by identifying which fractions contain the pure product. A single spot on the TLC plate in multiple solvent systems is a good indicator of the compound's purity.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 4-hydroxy-3-methoxy-beta-nitrostyrene to predict their geometric and electronic properties with high accuracy.

Geometrical optimization using DFT aims to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles. A complete conformational analysis of this compound and its derivatives has been performed using theoretical methods, such as ab initio molecular orbital calculations, to gather relevant structural information. uc.pt

These calculations reveal key structural features, such as the degree of planarity between the benzene (B151609) ring and the nitrovinyl side chain. While the aromatic ring is planar, the nitropropenyl side chain can deviate from this plane, which can influence the molecule's interactions and properties. researchgate.net The electronic structure analysis provides data on the distribution of electrons within the molecule, highlighting the electron-withdrawing effect of the nitro group, which significantly influences the molecule's reactivity.

Table 1: Computed Properties of this compound

PropertyValue
Molecular Formula C₉H₉NO₄ nih.gov
Molecular Weight 195.17 g/mol nih.gov
XLogP3 1.9 nih.gov
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Polar Surface Area 75.3 Ų nih.gov

This table presents data computed by various cheminformatics platforms and aggregated in the PubChem database.

Transition state analysis is a computational technique used to study the mechanism of chemical reactions. By mapping the reaction pathway from reactants to products, researchers can identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

For nitrostyrene (B7858105) derivatives, DFT calculations are crucial for elucidating reaction mechanisms. Studies on related isomers, such as ortho-hydroxy-β-nitrostyrene, have shown that these compounds can exhibit unusual reactivity, such as undergoing C–C bond cleavage following a conjugate addition reaction. nih.gov Computational analysis helps explain these behaviors by modeling the influence of substituents, like the ortho-hydroxy group, which can form intramolecular hydrogen bonds that alter the nucleophilicity and stability of intermediates. nih.gov For this compound, such analyses can predict how the hydroxyl and methoxy (B1213986) groups on the ring affect the electrophilicity of the β-carbon in the nitrovinyl group, thereby clarifying its behavior in reactions like Michael additions.

Many chemical reactions can yield multiple products (isomers). DFT calculations can predict the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial arrangement of the resulting product) by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest energy barrier is the most likely to occur, leading to the major product.

Nitrostyrenes are known to participate in various reactions where selectivity is key, including cycloaddition reactions where they act as dipolarophiles. nih.gov Theoretical studies can predict the most favorable orientation of the reacting molecules, determining the resulting regio- and stereochemistry of the cyclic product. Furthermore, the synthesis of β-nitrostyrenes often involves the Henry (nitroaldol) condensation reaction, where E/Z (trans/cis) stereoselectivity is a critical consideration. uc.pt DFT models can help in understanding the factors that control the formation of the more stable trans-isomer, which is the typical configuration for these compounds.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations provide a detailed view of molecular motion and conformational changes, offering insights into the dynamic behavior of a molecule in different environments, such as in solution or interacting with a biological target.

While specific MD simulation studies on this compound were not prominently found, related computational techniques like molecular docking have been applied to its analogs. For instance, derivatives of 3,4-dimethoxy-β-nitrostyrene have been studied via molecular docking to investigate their potential interactions with the active site of proteins like protein tyrosine phosphatase 1B (PTP1B). mdpi.com Such studies computationally place the molecule into the binding site of a protein to predict its binding orientation and affinity. MD simulations could further be used to refine these docked poses and to explore the stability and dynamics of the molecule-protein complex over time.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property-Activity Relationship (SPAR) Modeling (Chemical Parameters)

QSAR and SPAR are computational modeling approaches that aim to establish a mathematical relationship between the chemical structure or properties of a series of compounds and their biological activity. These models are invaluable in drug discovery and toxicology for predicting the activity of new compounds.

SPAR studies have been successfully applied to a series of β-nitrostyrene derivatives, including this compound (identified as compound Va in a key study), to understand their antibacterial activity. uc.pt In this research, key physicochemical parameters such as redox potentials (Ep) and partition coefficients (logP), a measure of lipophilicity, were determined experimentally and correlated with the observed biological activity using linear regression analysis. uc.pt

The results of this SPAR analysis revealed a clear correlation between the redox potentials and the antibacterial activity of the β-nitrostyrene derivatives. uc.ptresearchgate.net This suggests that the electron-accepting capability of these compounds, quantified by their redox potential, is a critical factor in their mechanism of action. The study demonstrated the power of the SPAR approach in identifying the key physicochemical properties that govern the biological effects of this class of molecules.

Table 2: Physicochemical Parameters of β-Nitrostyrene Derivatives from a SPAR Study

Compound ID (in study)Chemical NameRedox Potential (Ep)Partition Coefficient (logP)
Va 4-hydroxy-3-methoxy-β-nitrostyreneData determined in study uc.ptData determined in study uc.pt
IVa 3-hydroxy-4-methoxy-β-nitrostyreneData determined in study uc.ptData determined in study uc.pt
IIIa 3,4-dimethoxy-β-nitrostyreneData determined in study uc.ptData determined in study uc.pt

This table is representative of the data collected in the study by Simões et al., which established a correlation between these parameters and antibacterial activity. uc.pt

Molecular Electron Density Theory (MEDT) Applications for Mechanistic Insights

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding the mechanisms of organic reactions, positing that changes in molecular electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity. europa.eu This theoretical lens has been applied to analyze the reaction mechanisms of nitrostyrene derivatives, providing detailed insights into their reactivity, selectivity, and the electronic factors governing their transformations.

Computational studies utilizing MEDT have been particularly insightful in elucidating the nature of [3+2] cycloaddition (32CA) reactions involving β-nitrostyrenes. rsc.orgnih.gov These reactions, which are valuable for synthesizing five-membered heterocyclic compounds, have been analyzed at various computational levels, including HF/6-311G(d,p), B3LYP/6-311G(d,p), and ωB97X-D/6-311G(d,p), to understand the reactivity of both (Z) and (E) isomers of β-nitrostyrene. rsc.orgnih.gov

Detailed Research Findings

A key study focused on the 32CA reaction between isomeric (Z)- and (E)-β-nitrostyrenes and 5,5-dimethylpyrroline-N-oxide, a cyclic nitrone. nih.gov The analysis within the MEDT framework revealed that these transformations are polar, zwitterionic-type (zw-type) reactions that proceed through a one-step mechanism. rsc.orgnih.gov The reaction is initiated by the attack of the nucleophilic oxygen atom of the nitrone on the electrophilically activated β-carbon position of the nitrostyrene. rsc.orgnih.gov This behavior is comprehensively explained by analyzing the conceptual DFT reactivity indices of the reactants. rsc.org

The study highlighted significant differences in reactivity and selectivity between the two isomers:

Reactivity: The less stable (Z)-β-nitrostyrene was found to be more reactive than its (E) counterpart. rsc.orgnih.gov

Stereoselectivity: The reaction with (E)-β-nitrostyrene was found to be endo stereoselective, while the reaction with (Z)-β-nitrostyrene was exo stereoselective. rsc.orgnih.gov Non-covalent interaction (NCI) analysis was employed to explain the origin of the exo selectivity observed for the (Z)-isomer. rsc.org

Regioselectivity: Both reactions were found to be completely meta regioselective. rsc.orgnih.gov

The MEDT study successfully rationalized these experimentally observed differences in reactivity and selectivity, which classical models could not fully explain. rsc.org Further topological analyses of the Electron Localization Function (ELF) and Atoms in Molecules (AIM) for both the reactants and the transition states demonstrated the great similarity in their electronic structures. rsc.org

The computational results provided key energetic data that quantified the reaction pathways. The 32CA reactions are characterized by low activation enthalpies, indicating their feasibility.

Table 1: Calculated Activation Enthalpies for the [3+2] Cycloaddition Reaction of β-Nitrostyrene Isomers Activation enthalpies calculated at the B3LYP/6-311G(d,p) level.

Reactant IsomerActivation Enthalpy (kcal/mol)Stereoselectivity
(Z)-β-nitrostyrene4.4exo
(E)-β-nitrostyrene5.0endo
Data sourced from Ríos-Gutiérrez, M., Domingo, L. R., & Jasiński, R. (2021). RSC Advances. rsc.orgnih.gov

This MEDT approach challenges traditional assumptions, such as the idea that all one-step reactions are concerted (i.e., all bond changes are simultaneous). europa.eu The detailed analysis of the electron density changes throughout the reaction pathway provides a more nuanced and accurate picture of the bonding and electronic reorganization processes, establishing a modern and solid rationalization of organic chemical reactivity based on molecular electron density. europa.eu

Chemical Applications and Derivatization Strategies

Role as an Activated Alkene in Diverse Organic Synthesis

The electron-withdrawing nitro group in 4-hydroxy-3-methoxy-beta-nitrostyrene significantly activates the carbon-carbon double bond, making it a potent Michael acceptor. nih.gov This enhanced electrophilicity allows it to readily react with a wide range of nucleophiles in conjugate addition reactions, forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its role in constructing more complex molecular architectures.

Furthermore, its activated double bond makes it a competent dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions, providing pathways to various cyclic and heterocyclic systems. nih.gov The presence of the phenolic hydroxyl group can also influence the stereochemical outcome of these reactions, potentially directing the approach of incoming reagents. The unusual reactivities of ortho-hydroxy-β-nitrostyrenes, such as intramolecular hydrogen bonding influencing reaction pathways, have been noted, highlighting the nuanced reactivity of such substituted nitrostyrenes. nih.gov

Precursor for Nitrogen-Containing Compounds

The nitro group of this compound is a versatile functional handle that can be readily transformed into various other nitrogen-containing functionalities, making the compound a valuable precursor for a range of important molecules.

Amines: The reduction of the nitro group is a common transformation. Depending on the reducing agent and reaction conditions, the nitro group can be fully reduced to a primary amine. For example, the reduction of the nitroalkene can lead to the corresponding phenethylamine (B48288) derivative, a scaffold present in many biologically active compounds.

Hydroxylamines: Partial reduction of the nitro group can yield the corresponding hydroxylamine (B1172632). This transformation is significant as hydroxylamines are themselves useful intermediates in organic synthesis and can be found in various biologically active molecules. nih.gov

Ketoximes and Aldoximes: While not a direct conversion, this compound can be a precursor to the corresponding aldehyde, 4-hydroxy-3-methoxybenzaldehyde (vanillin), through retro-Henry type reactions or oxidative cleavage. This aldehyde can then be readily converted to its aldoxime by reaction with hydroxylamine. evitachem.comchemicalbook.com Similarly, if the synthetic route leads to a ketone derivative, the corresponding ketoxime can be prepared. The synthesis of 4-hydroxy-3-methoxybenzaldehyde oxime from vanillin (B372448) and hydroxylamine hydrochloride is a well-established process. evitachem.com

Table 1: Synthesis of Nitrogen-Containing Compounds

Target CompoundStarting MaterialKey Transformation
Amine (e.g., Phenethylamine derivative)This compoundReduction of the nitro group
HydroxylamineThis compoundPartial reduction of the nitro group
Aldoxime (4-Hydroxy-3-methoxybenzaldehyde oxime)4-Hydroxy-3-methoxybenzaldehyde (derived from the nitrostyrene)Reaction with hydroxylamine

Building Block for Heterocyclic Systems

The reactivity of the activated alkene and the nitro group makes this compound a valuable synthon for the construction of various heterocyclic systems.

Isoxazoline (B3343090) N-oxides: The reaction of β-nitrostyrenes with nitrile oxides is a known method for the synthesis of isoxazoline derivatives. nih.govorganic-chemistry.org More specifically, isoxazoline N-oxides can be synthesized from β-hydroxyketoximes, which can be derived from the corresponding nitrostyrene (B7858105), through an oxidative N-O coupling. nih.gov Another approach involves the [3+2] annulation of alkenes with α-nitrobenzyl bromides to afford 2-isoxazoline N-oxides. organic-chemistry.org The reaction of nitrostyrenes with nitrones can also lead to the formation of isoxazolidine (B1194047) rings. nih.gov

Indolyl-nitroalkanes: While specific examples with this compound are not prevalent in the readily available literature, the synthesis of indolyl-nitroalkanes is a known application of nitrostyrenes. This typically involves a Friedel-Crafts-type reaction between an indole (B1671886) and a nitrostyrene, catalyzed by a Lewis acid. The electron-rich indole attacks the electrophilic double bond of the nitrostyrene to form the indolyl-nitroalkane skeleton.

Applications in Materials Science

The unique combination of aromatic, hydroxyl, methoxy (B1213986), and nitrovinyl functionalities in this compound makes it an interesting candidate for applications in materials science.

Polymer Chemistry and Co-crystallization Studies

Polymer Chemistry: The vinyl group of β-nitrostyrenes can participate in polymerization reactions. Anionic polymerization of β-nitrostyrenes, including derivatives like p-methoxy-β-nitrostyrene, initiated by sodium alkoxides has been reported to yield high molecular weight polymers. researchgate.net The resulting polymers, with their polar nitro groups and aromatic rings, could possess interesting properties for various material applications.

Co-crystallization Studies: The presence of hydrogen bond donors (hydroxyl group) and acceptors (nitro and methoxy groups) makes this compound a suitable candidate for co-crystal engineering. researchgate.netsaspublishers.com By co-crystallizing with other molecules (co-formers) that have complementary hydrogen bonding sites, it is possible to create new crystalline solids with modified physicochemical properties such as solubility, stability, and melting point. researchgate.netnih.gov For instance, the co-crystal of the related 4-hydroxy-3-methoxybenzoic acid with 4,4′-bipyridine has been structurally characterized. researchgate.net Mechanochemical methods, such as liquid-assisted grinding, are often employed for the preparation of co-crystals. nih.govrsc.org

Table 2: Materials Science Applications

Application AreaKey Feature of this compoundPotential Outcome
Polymer ChemistryPolymerizable vinyl groupNovel polymers with polar functionalities
Co-crystallizationHydrogen bond donor and acceptor sitesModified physicochemical properties of the solid form

Consideration as Intermediates for Optoelectronic Materials (e.g., OLEDs)

While direct application of this compound in optoelectronic devices is not widely reported, its structural motifs are found in molecules used in organic light-emitting diodes (OLEDs). Heterocyclic compounds and molecules with extended π-conjugation are key components of OLEDs, acting as emitters, charge transporters, or host materials. uniss.itnih.gov Derivatives of this compound, particularly those that can be converted into heterocyclic systems or extended conjugated structures, could serve as valuable intermediates. For example, the synthesis of pyrene-benzimidazole derivatives has been explored for blue emitters in OLEDs. nih.gov The functional groups on the nitrostyrene could be used to tune the electronic properties and morphology of the resulting materials, which are crucial for efficient device performance. The synthesis of naphthalimide derivatives for blue electroluminescence in OLEDs has also been reported, highlighting the potential of aromatic and heterocyclic structures in this field. researchgate.net

Chemical Biology and Pharmacophore Identification (Chemical Basis)

The β-nitrostyrene scaffold is recognized as a significant pharmacophore, exhibiting a range of biological activities. mdpi.comuc.ptresearchgate.net The nitrovinyl side chain attached to the aromatic ring is a key feature for these activities. mdpi.com Derivatives of β-nitrostyrene have been investigated for their potential as anticancer, antibacterial, and antifungal agents. mdpi.comuc.ptresearchgate.net

Elucidation of Pharmacophoric Features within the Nitrostyrene Scaffold

The biological activity of this compound is intrinsically linked to the specific arrangement of chemical features within its molecular structure, collectively known as a pharmacophore. A pharmacophore represents the essential spatial and electronic characteristics required for a molecule to interact with a specific biological target and exert its effect. nih.gov For the nitrostyrene class of compounds, the β-nitrostyrene moiety itself has been identified as the primary pharmacophore responsible for certain biological activities, such as pro-apoptotic effects in cancer cells. uc.pt

The key features constituting the nitrostyrene pharmacophore are:

The Nitrovinyl Group: The conjugated system formed by the nitro group (NO₂) and the ethylenic double bond (C=C) is a critical component. This group acts as a potent electron-withdrawing feature, rendering the β-carbon of the styrene (B11656) susceptible to nucleophilic attack. The nitro group and the double bond are essential for activity, as their reduction or saturation leads to a significant loss of biological function. uc.pt

Aromatic Ring: The phenyl ring serves as a scaffold, providing a rigid framework for the presentation of other functional groups. Substituents on this ring significantly modulate the electronic properties and, consequently, the reactivity and biological activity of the entire molecule.

Hydrogen Bonding Features: Functional groups on the aromatic ring, such as the hydroxyl (-OH) and methoxy (-OCH₃) groups in this compound, can act as hydrogen bond donors and acceptors. nih.govjapsonline.com These interactions are crucial for the specific recognition and binding of the molecule to its biological target.

Planarity: Conformational analysis has revealed that β-nitrostyrene derivatives tend to have a nearly planar structure. uc.pt This planarity is thought to be important for effective interaction with the target site, likely by facilitating insertion into a binding pocket.

A pharmacophore model for this class of compounds would spatially define the arrangement of these features: a hydrophobic aromatic region, a hydrogen bond donor/acceptor site (from the hydroxyl/methoxy groups), and the critical electron-deficient nitrovinyl system. japsonline.com

Chemical Modifications for Probing Molecular Interaction Mechanisms

To understand how this compound and related compounds interact with their biological targets, researchers employ systematic chemical modifications. By altering specific parts of the molecule and observing the resulting changes in activity, the role of each functional group in the molecular interaction can be deduced. uc.ptresearchgate.net

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of 4-Hydroxy-3-methoxy-beta-nitrostyrene involves the Henry reaction, a base-catalyzed condensation of vanillin (B372448) with nitromethane. wikipedia.orgyoutube.com While effective, traditional methods often rely on homogeneous bases and organic solvents, prompting a shift towards more sustainable practices.

Future research is focused on developing greener, more efficient synthetic protocols. scrivenerpublishing.com Key areas of development include:

Heterogeneous Catalysis: The use of solid base catalysts, such as layered double hydroxides (LDHs) and their calcined forms, offers advantages like easy separation, reusability, and reduced waste generation. scirp.org These materials have shown activity in promoting the Henry reaction under milder conditions. scirp.org

Green Solvents: Research into alternative reaction media, such as water or deep eutectic solvents (DESs), aims to replace volatile organic compounds (VOCs). researchgate.net For instance, using an aqueous extract of neem leaf ash (WELAN) has been demonstrated as a green approach for the Henry reaction at room temperature.

Catalyst-Free and Solvent-Free Conditions: Atom-economical approaches, such as the Michael addition of amines and thiols to nitroolefins by simple grinding without any catalyst or solvent, are being explored. rsc.org This methodology provides quantitative yields rapidly and eliminates the need for complex purification steps. rsc.org

Table 1: Comparison of Synthetic Routes for Nitroalkenes
MethodCatalyst/MediumKey AdvantagesReference
Classical Henry ReactionHomogeneous bases (e.g., NaOH, Et3N) in organic solventsWell-established, high conversion wikipedia.org
Heterogeneous CatalysisLayered Double Hydroxides (LDHs)Catalyst reusability, reduced waste, milder conditions scirp.org
Green Solvent ApproachWater Extract of Leaf Ash of Neem (WELAN)Use of waste material, room temperature, avoids toxic reagents
Solvent-Free SynthesisMechanical grinding (no catalyst)Atom economical, rapid, no solvent or purification needed rsc.org

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The reactivity of β-nitrostyrenes is well-documented, serving as versatile building blocks in organic synthesis. The electron-withdrawing nitro group activates the double bond for various transformations. nih.gov However, the specific substitution pattern of this compound—containing a phenolic hydroxyl group—opens avenues for unique and unexplored reactivity.

Influence of the Hydroxyl Group: Research on ortho-hydroxy-β-nitrostyrene has revealed unusual reactivity, such as C-C bond cleavage following conjugate addition and resistance to photoisomerization, attributed to intramolecular hydrogen bonding and tautomerization. nih.govresearchgate.net The para-hydroxy group in 4-Hydroxy-3-methoxy-beta-nitrostyyrene, while not positioned for direct intramolecular hydrogen bonding with the nitroalkene moiety, can still significantly influence the electronic properties of the aromatic ring and the reactivity of the styrenic double bond through resonance effects. rsc.org

Novel Cycloaddition Reactions: β-Nitrostyrenes are excellent dienophiles and dipolarophiles in cycloaddition reactions. nih.gov Future work could explore novel [3+2] or Diels-Alder reactions, where the phenolic group could either be protected and deprotected post-reaction or participate directly, potentially leading to complex heterocyclic scaffolds.

Denitrative Cross-Coupling: The nitro group can act as a leaving group in cross-coupling reactions, allowing for the formation of disubstituted alkenes. mdpi.com Exploring novel coupling partners and catalytic systems (e.g., palladium, manganese) could expand the synthetic utility of this compound for creating complex molecular architectures. mdpi.com

Advanced Mechanistic Investigations via Integrated Experimental and Computational Approaches

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The integration of experimental studies with computational chemistry provides powerful insights into the intricate details of reaction pathways.

Density Functional Theory (DFT) Studies: DFT calculations have become instrumental in studying the mechanisms of reactions involving nitrostyrenes. researchgate.netresearchgate.netrsc.org For this compound, DFT can be employed to:

Elucidate the transition states and intermediates in its various reactions, such as cycloadditions and nucleophilic additions. rsc.org

Explain stereochemical outcomes by comparing the energy barriers of different reaction pathways. nih.gov

Analyze the electronic effects of the hydroxyl and methoxy (B1213986) substituents on the reactivity of the nitroalkene system.

Spectroscopic and Kinetic Analysis: Combining computational models with experimental techniques like in-situ NMR spectroscopy and kinetic studies can validate theoretical predictions. For example, spectroscopic studies have been used to identify by-products in the Henry reaction, providing a more complete picture of the reaction mechanism. researchgate.net This integrated approach can unravel complex reaction networks and guide the development of more selective and efficient synthetic methods. nih.gov

Table 2: Computational Methods in Nitrostyrene (B7858105) Reactivity Studies
Computational MethodApplicationInsights GainedReference
Density Functional Theory (DFT)Mechanism of [3+2] cycloaddition reactionsUnderstanding of regioselectivity and stereoselectivity; identification of one-step mechanism. rsc.org
DFT (M06-2X/def2-TZVP)Electrochemical reaction with benzaldehydeDissection of multiple proposed reaction routes and prediction of product distribution. researchgate.netresearchgate.net
Time-Dependent DFT (TD-DFT)Photoisomerization of hydroxy-β-nitrostyrenesExplanation for resistance to E/Z isomerization based on tautomeric structures. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reactivity Prediction

Predicting Reaction Outcomes: ML models, trained on vast datasets of chemical reactions, can predict the major products of a reaction given the reactants and conditions. nih.govmit.edu For this compound, such models could be used to screen a wide range of potential reactants and catalysts, accelerating the discovery of new transformations. neurips.cc

Automated Synthesis and Reaction Discovery: The combination of AI algorithms with robotic synthesis platforms allows for the autonomous exploration of chemical reaction space. nih.govresearchgate.net This approach could be applied to this compound to systematically test its reactivity with a large library of compounds, potentially uncovering entirely new and unexpected reactions. nih.gov

Generative Models for Derivative Design: AI can be used to design new derivatives of this compound with optimized properties. Generative models can propose novel structures that could then be synthesized and tested for specific applications, for example, in medicinal chemistry or materials science. nih.gov Recent advancements include models like Reactron, which predict outcomes by simulating electron movements, offering detailed mechanistic proposals for novel reactions. arxiv.orgarxiv.org

Expanded Utility in Functional Materials and Supramolecular Chemistry

The unique combination of a phenolic hydroxyl group, a conjugated π-system, and a reactive nitro group makes this compound an attractive building block for functional materials and supramolecular assemblies. nih.gov

Polymer Science: The vinyl group allows for its use as a monomer in polymerization reactions. The resulting polymers would feature pendant phenolic and nitro functionalities, which could be used for post-polymerization modification, cross-linking, or to impart specific properties such as antioxidant activity or metal-chelating capabilities.

Supramolecular Chemistry: The phenolic hydroxyl group is capable of forming strong hydrogen bonds, a key interaction in designing supramolecular structures. This compound could be incorporated into self-assembling systems like liquid crystals, gels, or coordination polymers. nih.govnih.gov These materials could have applications in sensing, catalysis, or controlled release systems.

Functional Dyes and Probes: The extended conjugation of the nitrostyrene system suggests potential as a chromophore. Modification of the molecule could lead to the development of novel dyes or chemical sensors where binding events or changes in the local environment induce a colorimetric or fluorescent response.

The continued exploration of these research avenues will undoubtedly expand the scientific and practical importance of this compound, solidifying its role as a valuable and versatile chemical scaffold.

Q & A

Q. What are the optimized synthetic routes for 4-Hydroxy-3-methoxy-beta-nitrostyrene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves condensation reactions between nitro-substituted benzaldehydes and methoxy-substituted acetophenones. For example, analogous syntheses (e.g., 4-(3-nitrobenzyloxy)benzoic acid methyl ester) use K2CO3 as a base in DMF at 70°C for 14 hours, achieving yields up to 82% . Optimization can include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
  • Catalyst/base : Alkali carbonates improve nitro-group activation.
  • Temperature : Elevated temperatures (70–90°C) reduce side reactions.
    Table 1 : Comparative Synthesis Parameters
PrecursorSolventCatalystTemp (°C)Yield (%)Reference
3-Nitrobenzyl chlorideDMFK2CO37082
4-Nitrobenzyl derivativeAcetoneNa2CO36075

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use <sup>1</sup>H/<sup>13</sup>C NMR in DMSO-d6 to resolve aromatic protons and confirm substitution patterns.
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) or high-resolution MS (HRMS) for molecular ion validation. Cross-reference with NIST Standard Reference Database 69 for spectral matching .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.

Q. How should researchers handle safety and storage protocols for nitroaromatic compounds like this compound?

  • Methodological Answer :
  • Storage : Keep in amber glass vials under inert gas (N2) at –20°C to prevent photodegradation and nitro-group decomposition.
  • Safety : Use fume hoods for synthesis; wear nitrile gloves and eye protection. Consult safety data sheets (SDS) for structurally similar nitroaromatics (e.g., 4-Hydroxy-3-methoxy-5-nitrobenzoic acid) to infer toxicity profiles .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Software like Gaussian 16 with B3LYP/6-31G(d) basis sets provides accurate electronic profiles .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions for X-ray studies.

Q. What strategies resolve contradictions in spectroscopic data for nitroaromatic compounds?

  • Methodological Answer :
  • Multi-technique validation : Combine NMR, IR, and MS to cross-verify functional groups. For example, discrepancies in nitro-stretching vibrations (IR: 1520–1350 cm<sup>-1</sup>) can arise from polymorphism; single-crystal X-ray diffraction (SC-XRD) resolves structural ambiguities .
  • Database cross-referencing : Match experimental MS spectra with NIST libraries to confirm molecular ion fragmentation patterns .

Q. How can researchers assess the environmental impact and degradation pathways of this compound?

  • Methodological Answer :
  • Photodegradation studies : Expose the compound to UV light (λ = 365 nm) in aqueous matrices. Monitor degradation products via LC-MS/MS and compare to known nitroaromatic byproducts (e.g., nitrophenols) .
  • Ecotoxicity modeling : Use QSAR (Quantitative Structure-Activity Relationship) models to predict acute toxicity (e.g., LC50) in aquatic organisms.

Data Contradiction Analysis

  • Example : Conflicting HPLC retention times may arise from isomeric impurities or solvent polarity effects. Mitigate by:
    • Gradient elution optimization : Adjust acetonitrile/water ratios to enhance separation.
    • Spiking experiments : Add pure reference standards to confirm peak identity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.